molecular formula C10H8F3NO3 B5126216 2,2,2-trifluoroethyl benzoylcarbamate

2,2,2-trifluoroethyl benzoylcarbamate

Cat. No. B5126216
M. Wt: 247.17 g/mol
InChI Key: RKIKQWMBIXWDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoroethyl benzoylcarbamate (TFEBC) is a chemical compound that is used in scientific research. It is a carbamate derivative that is often used as a reagent in organic synthesis. TFEBC has gained attention in recent years due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl benzoylcarbamate is not well understood. However, it is believed to act as a carbamate inhibitor, blocking the activity of certain enzymes. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,2,2-trifluoroethyl benzoylcarbamate in lab experiments is its versatility. It can be used in a variety of applications, including organic synthesis and medicinal chemistry. However, there are also limitations to its use. This compound can be difficult to handle due to its toxicity, and it can also be expensive.

Future Directions

There are several future directions for research involving 2,2,2-trifluoroethyl benzoylcarbamate. One area of interest is the development of new prodrugs for the treatment of cancer. This compound has also been shown to have potential in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has potential applications in a variety of scientific research areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry and other areas of scientific research.

Synthesis Methods

2,2,2-trifluoroethyl benzoylcarbamate can be synthesized using a variety of methods. One common method involves the reaction of benzoyl chloride with TFE amine in the presence of a base such as triethylamine. The resulting product is then treated with phosgene to form this compound. Another method involves the reaction of TFE amine with benzoyl isocyanate in the presence of a base.

Scientific Research Applications

2,2,2-trifluoroethyl benzoylcarbamate has been used in a variety of scientific research applications. One of the most promising applications is in the field of medicinal chemistry. This compound has been shown to have potential as a prodrug for the treatment of cancer. It has also been used as a reagent in the synthesis of various pharmaceuticals.

properties

IUPAC Name

2,2,2-trifluoroethyl N-benzoylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)6-17-9(16)14-8(15)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIKQWMBIXWDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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